molecular formula C13H10Cl2N2O3S B5500865 4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid

4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid

Cat. No. B5500865
M. Wt: 345.2 g/mol
InChI Key: IFNOHDLDUMTHKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid involves multiple steps, including esterification, hydrazination, salt formation, cyclization, and nucleophilic attack by amines. For instance, starting from 4-chlorobenzoic acid, derivatives have been synthesized through a six-step process, culminating in compounds with potential antiviral activity against the tobacco mosaic virus (Chen et al., 2010).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction. These studies reveal intricate details about the bond lengths, bond angles, and torsion angles, providing insights into the compound's three-dimensional conformation and stability. For example, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, a related compound, has been determined, showing significant intermolecular hydrogen bonding and suggesting potential applications as nonlinear optical (NLO) materials (Kerru et al., 2019).

Chemical Reactions and Properties

The reactivity of compounds like 4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid can be attributed to the presence of functional groups that facilitate various chemical reactions. These compounds are known to undergo transformations such as cyclisation reactions, leading to the formation of new cyclic structures with high enantiomeric purity. Such reactions are influenced by the compound's stereochemistry and the presence of planar enol(ate) intermediates (Betts et al., 1999).

Physical Properties Analysis

The physical properties of these compounds, such as thermal stability and UV-Visible absorption spectra, have been studied using techniques like TGA, DTA, and UV-Vis spectrophotometry. These studies help in understanding the compound's behavior under various conditions and its potential applications in fields such as materials science and pharmacology (Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid and similar compounds have been extensively studied through spectroscopic methods and computational analyses. These studies focus on understanding the electronic structure, charge distribution, and reactivity patterns, which are crucial for predicting the compound's behavior in chemical reactions. Techniques like DFT calculations, NBO analysis, and molecular docking studies provide valuable insights into the compound's electronic properties and potential biological activities (Vanasundari et al., 2018).

Scientific Research Applications

Molecular Docking and Spectroscopic Studies

Research on derivatives of 4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has included molecular docking and vibrational, structural, electronic, and optical studies. These studies involve experimental spectroscopy and theoretical calculations, providing insights into the stability, reactivity, and potential as nonlinear optical materials (Vanasundari et al., 2018).

Synthesis and Characterization

The synthesis and characterization of related compounds have been extensively researched. This includes understanding the vibrational wavenumbers, infrared intensities, molecular electrostatic potential, and geometrical parameters using various analytical methods like FT-IR, NMR, and X-ray diffraction (Raju et al., 2015).

Supramolecular Studies

Supramolecular studies have been applied to chloramphenicol derivatives, including 4-{[(2 R ,3 R )-2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl]oxy}-4-oxobutanoic acid. These studies focus on understanding the crystal structure and the role of hydrogen bonds and other non-conventional interactions (Fernandes et al., 2017).

Antimicrobial Applications

Some derivatives of 4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid have been synthesized and studied for their antimicrobial properties. These studies include analyzing the chemical structure and evaluating the in vitro activity against various pathogenic bacterial and fungal strains (Sah et al., 2014).

Corrosion Inhibition

Research into the corrosion inhibition performance of related compounds, such as thiazole and thiadiazole derivatives, has been conducted using density functional theory (DFT) calculations and molecular dynamics simulations. This helps in predicting their effectiveness in preventing corrosion of metals like iron (Kaya et al., 2016).

Synthesis of Formazans and Other Derivatives

The synthesis of various derivatives like formazans and sulfonamides from related compounds has been explored. These derivatives have applications in different fields, including as antimicrobial agents (Chen et al., 2010).

properties

IUPAC Name

4-[[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3S/c14-7-1-2-9(15)8(5-7)10-6-21-13(16-10)17-11(18)3-4-12(19)20/h1-2,5-6H,3-4H2,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNOHDLDUMTHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CSC(=N2)NC(=O)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid

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